3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid
Description
Chemical Structure: This compound features an indole core substituted at the 5-position with a carboxylic acid group and at the 3-position with a piperidine ring. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability during synthetic processes. The Boc group improves lipophilicity and prevents undesired reactions at the amine site .
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-19(2,3)25-18(24)21-8-6-12(7-9-21)15-11-20-16-5-4-13(17(22)23)10-14(15)16/h4-5,10-12,20H,6-9H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVUQAKNOFBBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, and presenting relevant data tables and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C13H21N3O4 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is linked to its structural features, particularly the indole core and the carboxylic acid group. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors, modulating their activity. The presence of the piperidine ring enhances this interaction by providing additional binding sites.
Biological Activity
Recent studies have highlighted several key areas of biological activity:
- Antiviral Activity :
-
Anti-inflammatory Properties :
- Indole derivatives have been identified as potent antagonists of cysteinyl leukotrienes (CysLTs), which play a crucial role in inflammatory processes. For instance, certain derivatives demonstrated IC50 values ranging from 0.0059 to 15 μM against CysLT receptors, indicating their potential as anti-inflammatory agents .
- Antidiabetic Effects :
Case Study 1: Antiviral Efficacy
In a study evaluating various indole derivatives, it was found that modifications at specific positions on the indole ring enhanced their ability to inhibit HIV integrase. The introduction of hydrophobic groups at the C3 position improved binding affinity and increased inhibitory potency against integrase .
Case Study 2: Anti-inflammatory Activity
A series of synthesized compounds were tested for their ability to block CysLT receptors, with one compound demonstrating an IC50 value of 0.66 μM against CysLT1. This highlights the potential for developing new therapeutic agents targeting inflammatory diseases .
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Key Features :
- Indole scaffold : Facilitates π-π stacking interactions in biological systems.
- Boc-protected piperidine : Balances steric bulk and synthetic versatility.
Comparison with Structural Analogs
3-(Piperidin-4-yl)-1H-indole-5-carboxylic Acid Hydrochloride
- Structural Difference : Lacks the Boc group; instead, the piperidine is protonated as a hydrochloride salt.
- Implications :
- Solubility : The hydrochloride salt increases aqueous solubility compared to the Boc-protected analog .
- Stability : The unprotected amine may react prematurely in synthetic pathways, limiting its utility in multi-step reactions.
- Bioavailability : Protonated amines may exhibit altered membrane permeability compared to neutral Boc-protected forms.
1-(5-Carboxythiophen-2-yl)-1H-indole-5-carboxylic Acid (BA-3272)
- Structural Difference : Replaces the Boc-piperidine with a carboxythiophene group.
- Implications :
2-{1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}-1,3-thiazole-5-carboxylic Acid
- Structural Differences :
- Replaces indole with a thiazole ring.
- Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc for piperidine protection.
- Implications :
1-((2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic Acid
- Structural Differences :
- Oxazole replaces indole.
- Contains a hydrophobic 4-isopropylphenyl group.
- Target Binding: Oxazole’s polarity and hydrogen-bonding capacity differ from indole, affecting receptor affinity.
Comparative Data Table
Research Implications
- Synthetic Utility : The Boc group in the target compound offers stability during solid-phase peptide synthesis (SPPS) or other multi-step reactions, unlike unprotected amines .
- Biological Interactions : Indole’s aromaticity may favor interactions with aromatic residues in enzymes or receptors, whereas oxazole/thiazole analogs might engage in dipole-driven binding .
- Pharmacokinetics : The Boc group’s lipophilicity could prolong half-life in vivo but may require removal (e.g., via acidolysis) to activate the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
